molecular formula C13H17NO3 B1291788 Methyl 3-tert-butyl-5-carbamoylbenzoate CAS No. 885518-18-3

Methyl 3-tert-butyl-5-carbamoylbenzoate

Cat. No.: B1291788
CAS No.: 885518-18-3
M. Wt: 235.28 g/mol
InChI Key: NJWQUQKCSRKSLD-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-5-carbamoylbenzoate is an organic compound with the molecular formula C₁₃H₁₇NO₃ It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a carbamoyl group at the 5-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-5-carbamoylbenzoate typically involves the esterification of 3-tert-butyl-5-carbamoylbenzoic acid. The process can be summarized as follows:

    Starting Material: 3-tert-butyl-5-carbamoylbenzoic acid.

    Esterification: The acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-5-carbamoylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-tert-butyl-5-carbamoylbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Hydrolysis: 3-tert-butyl-5-carbamoylbenzoic acid.

    Reduction: 3-tert-butyl-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-tert-butyl-5-carbamoylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-tert-butyl-5-carbamoylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-tert-butyl-5-chlorobenzoate
  • Methyl 3-tert-butyl-5-cyanobenzoate
  • Methyl 3-tert-butyl-5-fluorobenzoate

Uniqueness

Methyl 3-tert-butyl-5-carbamoylbenzoate is unique due to the presence of both a carbamoyl group and a tert-butyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

methyl 3-tert-butyl-5-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWQUQKCSRKSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646099
Record name Methyl 3-tert-butyl-5-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-18-3
Record name Methyl 3-(aminocarbonyl)-5-(1,1-dimethylethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-tert-butyl-5-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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